molecular formula C9H13N B1208494 2-Isopropylaniline CAS No. 643-28-7

2-Isopropylaniline

Cat. No. B1208494
Key on ui cas rn: 643-28-7
M. Wt: 135.21 g/mol
InChI Key: YKOLZVXSPGIIBJ-UHFFFAOYSA-N
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Patent
US04379934

Procedure details

If the procedure described above is used, but replacing the 2,4-diisopropylaniline by the same amount of 2,5-diisopropylaniline or by 99 parts of 2-isopropylaniline, perylenetetracarboxylic acid N,N'-bis-(2',5'-diisopropylanilide) and N,N'-bis-(2'-isopropylanilide), respectively, are obtained in very good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[C:9](C(C)C)[CH:8]=[CH:7][C:5]=1[NH2:6])([CH3:3])[CH3:2].C(C1C=CC(C(C)C)=CC=1N)(C)C>>[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC(=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(N)C=C(C=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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